Iguratimod was first developed in Japan and is recognized for its immunomodulatory properties. The impurities associated with Iguratimod, including Impurity 11, can emerge from various stages of its synthesis or degradation during storage and handling. These impurities must be carefully monitored to maintain the drug's safety and effectiveness.
Iguratimod Impurity 11 is classified as a pharmaceutical impurity. It is important to distinguish between the active pharmaceutical ingredient and its impurities to ensure compliance with regulatory standards set by organizations such as the International Conference on Harmonization (ICH).
The synthesis of Iguratimod Impurity 11 typically involves several chemical reactions that can include nucleophilic substitutions, reductions, and formylation steps. The initial steps often start from p-nitroanisole or related compounds, which undergo transformations to yield the final product.
These methods are designed to optimize yield while minimizing the formation of unwanted impurities.
The molecular structure of Iguratimod Impurity 11 can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The compound features a chromone core structure, which is common in many pharmaceutical agents.
Iguratimod Impurity 11 can undergo various chemical reactions, including:
Each reaction type requires specific conditions (temperature, solvent, catalysts) to achieve optimal outcomes without generating additional impurities.
Iguratimod itself primarily exerts its effects by modulating immune responses, particularly through interactions with B cells and inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins (IL-1β, IL-6).
The mechanism involves:
This mechanism underlines the importance of maintaining purity in Iguratimod formulations, as impurities could potentially alter these pathways.
Relevant data from stability testing should be referenced according to ICH guidelines to ensure compliance with safety standards.
Iguratimod Impurity 11 is primarily studied within pharmaceutical contexts:
Maintaining rigorous analytical methods for detecting and quantifying impurities like Iguratimod Impurity 11 is essential for ensuring drug safety and efficacy in clinical settings.
CAS No.: 864821-90-9
CAS No.:
CAS No.:
CAS No.: 610764-96-0